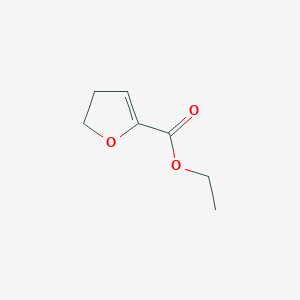
Ethyl 4,5-dihydrofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dihydrofuran-2-carboxylate, also known as ethyl levulinate, is a versatile bio-based chemical that has gained significant attention in recent years due to its potential applications in various fields, including the pharmaceutical, food, and cosmetic industries. This compound is obtained from renewable sources such as biomass, and its synthesis method is environmentally friendly, making it a promising alternative to traditional petroleum-based chemicals.
作用機序
The mechanism of action of Ethyl 4,5-dihydrofuran-2-carboxylate levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and can also scavenge reactive oxygen species (ROS), which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects:
Ethyl levulinate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Studies have also shown that this compound can inhibit the growth of cancer cells and promote wound healing. However, further research is needed to fully understand the mechanisms underlying these effects.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4,5-dihydrofuran-2-carboxylate levulinate in lab experiments is its eco-friendly synthesis method, which makes it a sustainable and renewable alternative to traditional petroleum-based chemicals. Additionally, this compound has shown promising results in various applications, including medicine, food, and cosmetics. However, one limitation of using this compound levulinate is its relatively high cost compared to other chemicals, which may limit its widespread use.
将来の方向性
There are several future directions for the research and development of Ethyl 4,5-dihydrofuran-2-carboxylate levulinate. One potential area of focus is the development of new drugs based on the anti-inflammatory and antioxidant properties of this compound. Another area of interest is the use of this compound levulinate as a natural preservative in the food industry, which could help reduce the use of synthetic preservatives. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound levulinate, which could lead to the development of new applications in various fields.
合成法
Ethyl levulinate can be synthesized through the esterification of levulinic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces Ethyl 4,5-dihydrofuran-2-carboxylate levulinate, which can be purified through distillation or chromatography. The use of renewable feedstocks and non-toxic catalysts makes this synthesis method a sustainable and eco-friendly process.
科学的研究の応用
Ethyl levulinate has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs. In the food industry, Ethyl 4,5-dihydrofuran-2-carboxylate levulinate is used as a flavoring agent and a natural preservative due to its pleasant fruity aroma and antimicrobial activity. In the cosmetic industry, this compound is used as a natural fragrance and a skin conditioning agent.
特性
IUPAC Name |
ethyl 2,3-dihydrofuran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYJMHBVSUMWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


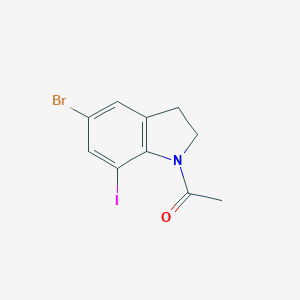
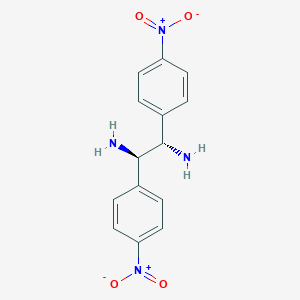
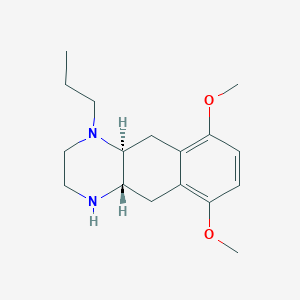
![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)
![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
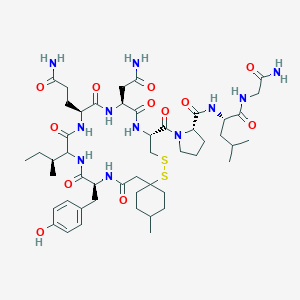

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
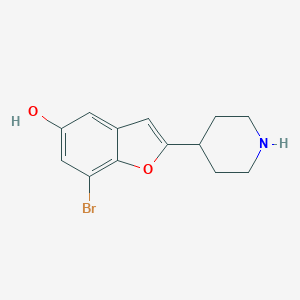
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)